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Executive Summary

Polychlorinated biphenyl (PCB) congener 118 (2,3',4,4',5-pentachlorobiphenyl) is a persistent
environmental pollutant with significant toxicological implications. Classified as a dioxin-like
compound, PCB 118 elicits a spectrum of adverse health effects primarily through its
interaction with the aryl hydrocarbon receptor (AhR). This technical guide provides a
comprehensive overview of the toxicological profile of PCB 118, detailing its mechanisms of
action, metabolic pathways, and diverse toxic endpoints. Quantitative data from key studies are
summarized in structured tables for comparative analysis, and detailed experimental protocols
for pivotal toxicological assessments are provided. Furthermore, signaling pathways and
experimental workflows are visualized using Graphviz to facilitate a deeper understanding of
the scientific principles and methodologies.

Introduction

Polychlorinated biphenyls are a class of synthetic organic chemicals that were widely used in
industrial and commercial applications due to their chemical stability, non-flammability, and
electrical insulating properties. Although their production was banned in many countries in the
late 1970s, their persistence in the environment and bioaccumulation in the food chain continue
to pose a significant risk to human and wildlife health.[1]
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PCB 118 is a mono-ortho-substituted congener that exhibits dioxin-like toxicity.[2] Its ability to
bind to and activate the AhR initiates a cascade of downstream events that can lead to a
variety of toxicological outcomes, including cancer, neurotoxicity, endocrine disruption, and
immunotoxicity.[3][4][5] This document serves as a technical resource for professionals in
research and drug development to understand the toxicological significance of this prevalent
environmental contaminant.

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Signaling Pathway

The primary mechanism underlying the toxicity of PCB 118 is its activation of the aryl
hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] In its inactive state, the
AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat
shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[7]

Upon binding of a ligand such as PCB 118, the AhR undergoes a conformational change,
leading to its dissociation from the chaperone complex and translocation into the nucleus. In
the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).
This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic
responsive elements (XRES) in the promoter regions of target genes, leading to the induction of
their transcription.[7]

One of the most well-characterized downstream effects of AhR activation is the induction of
cytochrome P450 (CYP) enzymes, particularly CYP1Al and CYP1AZ2.[3] These enzymes are
involved in the metabolism of xenobiotics; however, their induction can also lead to the
production of reactive oxygen species (ROS) and oxidative stress.[7]
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Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolism of PCB 118

The metabolism of PCBs is a critical determinant of their toxicity and persistence in the body.
The primary route of PCB metabolism is through oxidation, catalyzed by cytochrome P450
enzymes.[8] These reactions introduce hydroxyl groups onto the biphenyl structure, forming
hydroxylated PCB metabolites (OH-PCBSs). This process generally increases the water
solubility of the compounds, facilitating their excretion.[8] However, some metabolites can be
more toxic than the parent compound.

For PCB 118, metabolism can lead to the formation of various hydroxylated derivatives. The
specific P450 enzymes involved and the resulting metabolite profiles can vary depending on
the species and tissue.[8] Some of these metabolites may have their own biological activities,
including endocrine-disrupting effects.

Toxicological Effects of PCB 118

PCB 118 has been shown to cause a wide range of toxic effects in both animal studies and
human populations.

Carcinogenicity
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There is clear evidence of the carcinogenic activity of PCB 118 in animal studies.[3] The
National Toxicology Program (NTP) conducted a two-year gavage study in female Harlan
Sprague-Dawley rats, which demonstrated that PCB 118 caused increased incidences of liver
neoplasms (cholangiocarcinoma, hepatocholangioma, and hepatocellular adenoma) and cystic
keratinizing epithelioma of the lung.[3][9] Occurrences of uterine carcinoma were also
considered to be related to the administration of PCB 118.[3]

Table 1: Carcinogenicity of PCB 118 in Female Harlan Sprague-Dawley Rats (NTP TR-559)

5 Neoplas Vehicle 100 220 460 1,000 4,600

rgan

< m Control  pgl/kg na/kg Hg/kg na/kg Hg/kg
Cholangi

Liver ocarcino 0/50 0/50 0/50 1/50 5/50 18/50
ma

Hepatoce

llular 1/50 2/50 1/50 3/50 8/50 15/50

Adenoma

Hepatoch

olangiom  0/50 0/50 0/50 0/50 0/50 4/50

a
Cystic
Keratinizi

Lung ng 0/50 0/50 0/50 1/50 3/50 11/50
Epithelio
ma
Squamou
s Cell

Uterus . 0/50 0/50 0/50 0/50 1/50 3/50
Carcinom
a

Data extracted from NTP Technical Report 559.[9]

Neurotoxicity
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PCB exposure is associated with significant neurotoxic effects, particularly during development.
[4] Studies have linked PCB exposure to decreased exploratory behavior, learning deficits, and
altered levels of neurotransmitters such as dopamine.[4] The developing brain is considered a
vulnerable target for PCBs.[10]

Endocrine Disruption

PCBs, including congener 118, are recognized as endocrine-disrupting chemicals.[5] They can
interfere with the synthesis, transport, and metabolism of thyroid hormones, leading to
decreased serum concentrations of total and free thyroxine (T4).[3] PCB 118 has also been
associated with altered reproductive function.[5]

Table 2: Effects of PCB 118 on Serum Thyroxine (T4) Levels in Female Rats (NTP TR-559)

Paramete Vehicle 1,000 4,600
100 pglkg 220 pglkg 460 pglkg

r Control na/kg Hg/kg

Total T4

(hg/dL)at  3.8+0.2 3.1+0.2 2.8+0.2 2.5+0.1 2.1+0.1 1.5+0.1

14 weeks

Free T4
(ng/dL) at 1.3+0.1 1.0+0.1 09+0.1 0.8+0.1 0.6+0.1 04+0.1

14 weeks

Statistically significant difference from the vehicle control group (p < 0.05). Data are presented
as mean + standard error. Data extracted from NTP Technical Report 559.[11]

Immunotoxicity

The immune system is a sensitive target for PCBs.[9] Exposure to dioxin-like PCBs can lead to
immunosuppressive effects.[12] Studies in free-ranging seals have shown that dioxin-like
mono-ortho PCBs, including PCB 118, were associated with immunosuppressive responses.
[12]

Experimental Protocols
Two-Year Gavage Carcinogenicity Study (NTP TR-559)
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A pivotal study on the long-term toxicity and carcinogenicity of PCB 118 was conducted by the
National Toxicology Program.[3][9]

o Test System: Female Harlan Sprague-Dawley rats.

e Administration: PCB 118 (at least 99% pure) was administered in a corn oil:acetone (99:1)
vehicle by gavage.

e Dosage Groups: Groups of 80 female rats were administered O (vehicle control), 100, 220,
460, 1,000, or 4,600 pg of PCB 118 per kg of body weight.

e Dosing Schedule: Dosing occurred 5 days per week for up to 105 weeks.

o Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological
examination of tissues were evaluated. Interim evaluations were conducted at 14, 31, and 53
weeks.
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Figure 2: Workflow for the NTP Two-Year Gavage Study.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15598500?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cytochrome P450 Induction Assay

The induction of CYP enzymes is a key indicator of AhR activation by dioxin-like compounds.

o Test System: In vitro cell-based assays using primary hepatocytes or hepatoma cell lines
(e.g., HepG2, H4IIE).

o Treatment: Cells are exposed to various concentrations of PCB 118.
e Endpoint Measurement:

o Enzyme Activity: Ethoxyresorufin-O-deethylase (EROD) assay is commonly used to
measure CYP1AL1 activity. The conversion of ethoxyresorufin to the fluorescent product
resorufin is quantified.

o MRNA Expression: Quantitative real-time polymerase chain reaction (QRT-PCR) is used to
measure the expression levels of CYP1Al and CYP1A2 mRNA.

» Data Analysis: The induction potential is typically expressed as the fold-change in enzyme
activity or mRNA expression relative to a vehicle control.

Toxic Equivalency Factor (TEF)

To assess the risk posed by complex mixtures of dioxin-like compounds, the toxic equivalency
factor (TEF) concept has been developed.[13] This approach assigns a TEF value to each
congener, which represents its toxic potency relative to the most potent dioxin, 2,3,7,8-
tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.[13] The World Health Organization
(WHO) has assigned a TEF of 0.00003 for PCB 118 for mammals.[14] This value is used to
calculate the toxic equivalency (TEQ) of a mixture, which is the sum of the concentrations of
each congener multiplied by its respective TEF.

Conclusion

PCB congener 118 is a toxicologically significant environmental contaminant that poses a
multifaceted threat to human and animal health. Its ability to activate the AhR signaling
pathway is a central driver of its diverse toxic effects, which include carcinogenicity,
neurotoxicity, endocrine disruption, and immunotoxicity. The quantitative data and experimental
protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4038785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038785/
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/193_P_Cytochrome%20P450%20primary%20human%20hepatocytes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

development professionals to understand and further investigate the risks associated with PCB
118 exposure. Continued research into the mechanisms of action and the development of
sensitive detection and remediation strategies are crucial for mitigating the long-term health
consequences of this persistent pollutant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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